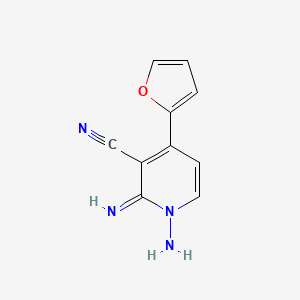
1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product. The synthesis is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types and arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of an organic compound is largely determined by its functional groups. By studying the compound’s reactions with various reagents, chemists can learn about its chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be measured experimentally. These properties are influenced by the compound’s molecular structure and can affect its uses and behavior in the environment .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related ring systems showcases the utility of furyl compounds in creating new heterocyclic structures with potential for various applications, including medicinal chemistry and material science. The process involves reactions with various reagents to afford diverse derivatives, highlighting the compound's versatility in organic synthesis (Hassan, 2000).
PKCtheta Inhibitors for Therapeutic Applications
A study on C-5 substituted heteroaryl 3-pyridinecarbonitriles, which shares a core structure with the compound of interest, revealed their potential as PKCtheta inhibitors. This research indicates the relevance of such compounds in developing new therapies for diseases where PKCtheta plays a role, offering insights into drug discovery and development processes (Subrath et al., 2009).
Aminomethylation Reactions
The study on aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine illustrates the chemical versatility and reactivity of furyl-containing compounds, further expanding the toolbox for synthetic chemists working on complex molecule construction and functionalization (Saldabol et al., 1971).
Fluorescence Properties and Antibacterial Activity
Investigations into the fluorescence properties of novel 3-pyridinecarbonitriles with amino acid function, as well as their antibacterial activity, open avenues for the development of new materials and compounds with specific biological activities. This research underscores the potential for compounds with the core pyridinecarbonitrile structure in bioactive material development (Girgis et al., 2004).
Corrosion Inhibition
The corrosion inhibition properties of pyridine derivatives on mild steel in hydrochloric acid highlight the potential industrial applications of these compounds. This study provides insights into the development of new corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Ansari et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-amino-4-(furan-2-yl)-2-iminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBRMFKCQQVTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=N)N(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)
![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)
![Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2982171.png)

![Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2982173.png)
![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)
![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)


